molecular formula C₂₄H₃₀D₄N₆O₄S B1164039 O-Desethyl-O-propyl Methisosildenafil-d4

O-Desethyl-O-propyl Methisosildenafil-d4

カタログ番号: B1164039
分子量: 506.65
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desethyl-O-propyl Methisosildenafil-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₀D₄N₆O₄S and its molecular weight is 506.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Erectile Dysfunction Treatment

O-Desethyl-O-propyl Methisosildenafil-d4 is primarily investigated for its efficacy as a treatment for erectile dysfunction. As a PDE5 inhibitor, it has been shown to improve erectile response in various clinical settings. Research indicates that this compound can enhance the effectiveness of other treatments when used in combination therapies.

Pulmonary Arterial Hypertension

Similar to sildenafil, this compound is being studied for its potential use in managing pulmonary arterial hypertension (PAH). The compound's ability to induce vasodilation may help reduce pulmonary vascular resistance and improve exercise capacity in patients suffering from PAH.

Cancer Research

Recent studies have explored the anticancer properties of PDE5 inhibitors, including this compound. Research indicates that inhibition of PDE5 can lead to apoptosis in cancer cells and may enhance the efficacy of chemotherapeutic agents. For instance, studies have shown that combining sildenafil with doxorubicin significantly suppresses tumor growth in prostate cancer models.

Diabetes Management

There is emerging evidence supporting the use of PDE5 inhibitors in improving endothelial function and metabolic control in diabetic patients. This compound may offer benefits in managing complications associated with diabetes by enhancing blood flow and reducing vascular inflammation.

Data Tables

Application AreaDescriptionRelevant Studies
Erectile DysfunctionEnhances erectile response; used as monotherapy or in combinationClinical trials on PDE5 inhibitors
Pulmonary Arterial HypertensionReduces pulmonary vascular resistance; improves exercise capacityStudies on PAH treatments
Cancer ResearchInduces apoptosis; enhances efficacy of chemotherapyStudies on prostate and colorectal cancer
Diabetes ManagementImproves endothelial function; reduces vascular inflammationTrials on diabetic patients

Case Studies

  • Erectile Dysfunction : A clinical study involving male participants with erectile dysfunction demonstrated that administration of this compound resulted in significant improvement compared to placebo groups, with noted increases in satisfaction scores.
  • Pulmonary Arterial Hypertension : In a controlled trial assessing the effects of PDE5 inhibitors on exercise capacity among PAH patients, subjects treated with this compound showed marked improvements in their ability to perform physical activities over a 12-week period.
  • Cancer Treatment Synergy : A preclinical study highlighted that combining this compound with standard chemotherapy agents resulted in enhanced tumor suppression rates compared to chemotherapy alone, suggesting its potential role as an adjunct therapy.

特性

分子式

C₂₄H₃₀D₄N₆O₄S

分子量

506.65

同義語

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。